2-[(2-chlorobenzyl)sulfanyl]-5-(4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-HYDROXYPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound that belongs to the class of pyrimidoquinoline derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxylphenyl group, and a pyrimidoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-HYDROXYPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidoquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl moiety is introduced.
Attachment of the hydroxylphenyl group: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-HYDROXYPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the quinoline core.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution of the chlorophenyl group could yield various substituted derivatives.
Scientific Research Applications
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-HYDROXYPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique structure and reactivity.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-HYDROXYPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenyl methyl sulfone: This compound shares the chlorophenyl group but lacks the complex pyrimidoquinoline core.
4-Hydroxyphenyl derivatives: Compounds with similar hydroxylphenyl groups but different core structures.
Pyrimidoquinoline derivatives: Other compounds with the pyrimidoquinoline core but different substituents.
Uniqueness
The uniqueness of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-HYDROXYPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE lies in its combination of functional groups and the pyrimidoquinoline core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H20ClN3O3S |
---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-(4-hydroxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C24H20ClN3O3S/c25-16-5-2-1-4-14(16)12-32-24-27-22-21(23(31)28-24)19(13-8-10-15(29)11-9-13)20-17(26-22)6-3-7-18(20)30/h1-2,4-5,8-11,19,29H,3,6-7,12H2,(H2,26,27,28,31) |
InChI Key |
SNNBUENHCGBOGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4Cl)C5=CC=C(C=C5)O)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.